molecular formula C23H20N2O3 B2470758 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide CAS No. 921918-72-1

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide

カタログ番号: B2470758
CAS番号: 921918-72-1
分子量: 372.424
InChIキー: CTHKSNINGXLGKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is a synthetic compound designed for research into epigenetic mechanisms and is recognized for its potential as an inhibitor of Histone Deacetylase (HDAC) . HDACs are a family of enzymes that regulate gene expression by removing acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression . By inhibiting HDAC activity, this compound promotes an accumulation of acetylated histones, which can alter chromatin structure and activate the expression of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis . This mechanism is of significant interest in oncology research, as aberrant HDAC activity is associated with uncontrolled cell proliferation in various cancers. Furthermore, the role of HDACs extends beyond oncology; their inhibition shows research promise in neurodegenerative diseases, including Huntington's Disease and other polyglutamine expansion disorders, where HDAC inhibitors have been shown to cross the blood-brain barrier and induce relevant biological effects . This makes N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide a valuable pharmacological tool for probing epigenetic pathways in vitro and in vivo, offering researchers a means to explore novel therapeutic strategies for a range of diseases.

特性

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-14-8-10-21-19(12-14)25(3)23(27)18-13-16(9-11-20(18)28-21)24-22(26)17-7-5-4-6-15(17)2/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHKSNINGXLGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound may lead to various pharmacological effects, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is C23H20N2O3C_{23}H_{20}N_{2}O_{3} with a molecular weight of approximately 372.424 g/mol. Its structure is characterized by a dibenzodiazepine core fused with an oxazepine ring, contributing to its diverse biological activities.

Structural Features

FeatureDescription
Core Structure Dibenzo[b,f][1,4]oxazepine
Functional Groups Amide and oxo groups
Substituents Dimethyl groups at positions 8 and 10

Enzyme Inhibition

Preliminary studies indicate that compounds similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide exhibit inhibitory effects on specific enzymes involved in various diseases. Notably, structural analogs have shown promise as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and other disorders .

Neuroactive Properties

The unique dibenzodiazepine framework may confer neuroactive properties to this compound. Research has suggested that derivatives within this class can affect neurotransmitter systems and exhibit anxiolytic or antidepressant effects .

Anticancer Potential

Compounds from the dibenzo[b,f][1,4]oxazepine family have been studied for their anticancer potential. For instance, they may induce apoptosis in cancer cells or modulate signaling pathways involved in tumor growth .

Study 1: HDAC Inhibition

A study conducted on structurally related compounds demonstrated significant HDAC inhibition. The results indicated that the presence of the oxazepine ring enhances the binding affinity to HDACs compared to other structural analogs. This suggests that N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide could be a valuable lead compound for developing new HDAC inhibitors .

Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological effects, derivatives of dibenzo[b,f][1,4]oxazepines were evaluated for their impact on anxiety-like behavior in animal models. Results showed that certain compounds significantly reduced anxiety levels, indicating potential therapeutic applications in treating anxiety disorders .

Interaction Studies

Understanding how N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as molecular docking studies and binding affinity assays can shed light on these interactions.

Potential Interactions

TargetExpected Interaction Type
Histone Deacetylases (HDACs)Inhibition
Neurotransmitter ReceptorsModulation

類似化合物との比較

Structural Variations and Core Modifications

Oxazepine vs. Thiazepine Derivatives
  • Target Compound : Contains a dibenzo[b,f][1,4]oxazepine core (oxygen atom).
  • Thiazepine Analogs : Replace oxygen with sulfur (e.g., compounds from Jin et al., such as N-(4-methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide). Sulfur increases lipophilicity and may alter receptor binding kinetics .

Table 1: Core Heteroatom Comparison

Compound Class Heteroatom Example (m/z [M+H+]) Bioactivity Context
Oxazepine (Target) Oxygen N/A Inferred neuro/anti-inflammatory
Thiazepine (Jin et al.) Sulfur 407.0 (C22H19N2O4S) D2 receptor antagonism
Substituent Variations
  • Target Compound : 8,10-Dimethyl groups on the oxazepine core; 2-methylbenzamide side chain.
  • Analog 1 : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (m/z 449.1). Ethyl and methoxy groups enhance metabolic stability .
  • Analog 2 : N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide. Trifluoromethyl group improves membrane permeability .

Table 2: Substituent Impact on Properties

Compound Key Substituents Molecular Weight Notable Property
Target Compound 8,10-dimethyl, 2-methylbenzamide ~406 (estimated) Moderate lipophilicity
Jin et al. Compound 36 10-methyl, 4-methoxyphenyl 407.0 Enhanced receptor selectivity
PEX5-PEX14 Inhibitor 8c 4-fluorophenyl ~400 (estimated) Improved target binding

Pharmacological and Physicochemical Data

  • Target Compound: No direct activity data available. By analogy: BT2 (Related Oxazepine): Exhibits anti-inflammatory effects by suppressing monocyte-endothelial adhesion . Thiazepine Antagonists: IC50 values <100 nM for D2 receptor binding .
  • Key Metrics :
    • Lipophilicity : Thiazepine analogs (logP ~3.5) are more lipophilic than oxazepines (logP ~2.8) due to sulfur.
    • Metabolic Stability : Ethyl/methoxy substituents in Jin et al. compounds increase microsomal stability .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?

The synthesis typically involves constructing the dibenzo[b,f][1,4]oxazepine core followed by functionalization. Key steps include:

  • Cyclization : A base-catalyzed intramolecular cyclization (e.g., using NaH in DMF) to form the oxazepine ring .
  • Substitution : Coupling the 2-methylbenzamide group via nucleophilic aromatic substitution or amide bond formation . Critical parameters include reaction temperature (0°C to room temperature for stability), pH control to avoid side reactions, and catalyst selection (e.g., heterogeneous metal catalysts for nitro group reduction in intermediates) .
  • Purification : Preparative HPLC or column chromatography to isolate the product, with yields often limited by steric hindrance from the 8,10-dimethyl groups .

Q. Which spectroscopic and chromatographic techniques confirm structural integrity and purity?

  • NMR : 1^1H and 13^{13}C NMR verify substituent positions (e.g., methyl groups at C8/C10, benzamide coupling at C2) and the oxazepinone carbonyl (δ ~170 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C23_{23}H20_{20}N2_{2}O3_{3}) and detects isotopic patterns .

Q. How does the compound’s solubility profile impact experimental design?

The compound is lipophilic due to its aromatic cores and methyl groups, exhibiting poor aqueous solubility. Strategies include:

  • Solvent Systems : Use of DMSO for stock solutions, followed by dilution in buffers containing surfactants (e.g., Tween-80) for in vitro assays .
  • Crystallization : Co-solvents like ethanol/water mixtures improve crystallinity for X-ray diffraction studies .

Advanced Research Questions

Q. How can researchers optimize the cyclization step for the dibenzo[b,f][1,4]oxazepine core?

Cyclization efficiency depends on:

  • Reagent Choice : Basic conditions (e.g., aqueous NaOH) promote deprotonation, while Lewis acids (e.g., TiCl4_4) aid in amidine formation during ring closure .
  • Temperature Gradients : Slow heating (25°C → 80°C) minimizes byproducts like dimerized intermediates .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enhance nitro-to-amine reduction in precursor molecules, improving cyclization yields .

Q. What mechanistic insights explain discrepancies in biological activity across assay platforms?

Contradictions may arise from:

  • Target Selectivity : The sulfonamide-like moiety may competitively inhibit enzymes (e.g., carbonic anhydrase) in some assays but act as a non-competitive binder to GPCRs in others .
  • Redox Sensitivity : The 11-oxo group could undergo metabolic reduction in cell-based assays, altering activity compared to purified enzyme studies .
  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50_{50}) to resolve inconsistencies .

Q. How do steric effects from 8,10-dimethyl groups influence derivatization reactions?

The methyl groups hinder electrophilic substitution at adjacent positions, directing reactivity to C2 or C11. For example:

  • C2 Functionalization : Suzuki-Miyaura coupling at C2 requires bulky palladium ligands (e.g., SPhos) to avoid steric clashes .
  • C11 Modifications : The 11-oxo group is amenable to reductive amination but requires protecting groups for selective reactions .

Q. What computational strategies predict binding modes to therapeutic targets?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions: the oxazepinone carbonyl with catalytic lysine residues, and the 2-methylbenzamide with hydrophobic pockets .
  • QSAR Models : Electron-withdrawing substituents on the benzamide improve predicted binding affinity to kinase targets (R2^2 > 0.85 in validation studies) .

Q. How is enantiomeric purity validated if asymmetric synthesis is employed?

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra to simulated data for absolute configuration assignment .

Methodological Considerations

Q. What protocols differentiate competitive vs. non-competitive inhibition in enzymatic assays?

  • Lineweaver-Burk Analysis : Varying substrate concentrations with/without the compound. Parallel lines indicate non-competitive inhibition; intersecting lines suggest competitive binding .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm direct target engagement .

Q. How are reaction intermediates characterized during scale-up synthesis?

  • In Situ FTIR : Monitors carbonyl stretching (1650–1750 cm1^{-1}) to track cyclization progress .
  • LC-MS/MS : Identifies byproducts (e.g., dimerized species) for iterative process optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。